2,2,7,7-Tetrabutyl-1,3,6,8,2,7-tetroxadistannecane is a complex organotin compound with the chemical formula and a molecular weight of 585.98 g/mol. It is classified under specialty chemicals and is primarily used in various scientific applications due to its unique structural properties and reactivity. The compound is identified by its CAS number 5271-60-3 and has the EINECS number 226-091-9 .
The synthesis of 2,2,7,7-tetrabutyl-1,3,6,8,2,7-tetroxadistannecane typically involves the reaction of appropriate tin reagents with butyl groups in the presence of suitable solvents and catalysts. While specific detailed synthetic routes are not extensively documented in the available literature, the general approach includes:
Technical details regarding reaction conditions such as temperature, pressure, and time can vary based on specific laboratory protocols or industrial methods employed.
The molecular structure of 2,2,7,7-tetrabutyl-1,3,6,8,2,7-tetroxadistannecane features a complex arrangement of tin atoms and butyl chains. The structure can be represented using various notations:
[Sn]1(OCCO[Sn](OCCO1)(CCCC)CCCC)(CCCC)CCCC
BAFNLNDNPBJCKT-UHFFFAOYSA-N
1S/4C4H9.2C2H4O2.2Sn/c4*1-3-4-2;2*3-1-2-4;;/h4*1,3-4H2,2H3;2*1-2H2;;/q;;;;2*-2;2*+2
This indicates a highly branched structure that contributes to its physical properties .
The compound's molecular weight is 585.98 g/mol with a composition of carbon (20), hydrogen (44), oxygen (4), and tin (2). Its structural complexity makes it a subject of interest for various chemical studies.
The reactivity of 2,2,7,7-tetrabutyl-1,3,6,8,2,7-tetroxadistannecane can be characterized by its interactions with other chemical species:
These reactions highlight its potential utility in synthetic organic chemistry and materials science.
The mechanism by which 2,2,7,7-tetrabutyl-1,3,6,8,2,7-tetroxadistannecane exerts its chemical effects typically involves:
This mechanism underlines its role in catalysis and organic transformations.
The physical properties include:
Chemical properties encompass:
Relevant data on thermal stability and reactivity profiles are crucial for handling this compound safely in laboratory settings .
The applications of 2,2,7,7-tetrabutyl-1,3,6,8,2,7-tetroxadistannecane span several fields:
These applications underscore its significance as a versatile compound in both research and industrial contexts .
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7